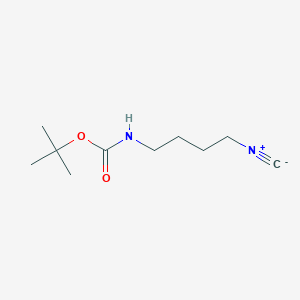
4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole is a compound that features a thiazole ring substituted with a hydrazinylmethyl group and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of a thiazole derivative with hydrazine and a trifluoromethylating agent under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include azides, hydrazones, and various substituted thiazole derivatives. These products can have significant applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can lead to various biological effects, including inhibition of enzymes and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-substituted thiazoles and hydrazinyl-substituted thiazoles . Examples include:
- 4-(Trifluoromethyl)thiazole
- 4-(Hydrazinylmethyl)thiazole
Uniqueness
4-(Hydrazinylmethyl)-2-(trifluoromethyl)thiazole is unique due to the combination of the hydrazinylmethyl and trifluoromethyl groups on the thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C5H6F3N3S |
|---|---|
Poids moléculaire |
197.18 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)-1,3-thiazol-4-yl]methylhydrazine |
InChI |
InChI=1S/C5H6F3N3S/c6-5(7,8)4-11-3(1-10-9)2-12-4/h2,10H,1,9H2 |
Clé InChI |
LXXTVAJIEPPZTF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)C(F)(F)F)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Fluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B12971991.png)

![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12971999.png)
![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)





